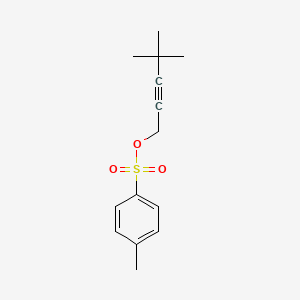
4,4-Dimethylpent-2-ynyl 4-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,4-Dimethylpent-2-ynyl 4-methylbenzenesulfonate is an organic compound that belongs to the class of sulfonate esters It is characterized by the presence of a sulfonate group attached to a 4,4-dimethylpent-2-ynyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Dimethylpent-2-ynyl 4-methylbenzenesulfonate typically involves the reaction of 4,4-dimethylpent-2-yne with 4-methylbenzenesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:
4,4-Dimethylpent-2-yne+4-Methylbenzenesulfonyl chloride→4,4-Dimethylpent-2-ynyl 4-methylbenzenesulfonate
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
4,4-Dimethylpent-2-ynyl 4-methylbenzenesulfonate can undergo various chemical reactions, including:
Substitution Reactions: The sulfonate group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The alkyne moiety can be reduced to an alkene or alkane using hydrogenation catalysts.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Major Products
Substitution: Formation of substituted sulfonates.
Reduction: Formation of 4,4-dimethylpent-2-ene or 4,4-dimethylpentane.
Oxidation: Formation of 4,4-dimethylpent-2-one or 4,4-dimethylpentanoic acid.
Scientific Research Applications
4,4-Dimethylpent-2-ynyl 4-methylbenzenesulfonate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4,4-Dimethylpent-2-ynyl 4-methylbenzenesulfonate involves its interaction with molecular targets through its sulfonate and alkyne groups. The sulfonate group can act as a leaving group in substitution reactions, while the alkyne moiety can participate in addition reactions. These interactions can modulate the activity of enzymes or other biological molecules, leading to various biochemical effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Dimethylpent-2-yne: A precursor in the synthesis of 4,4-Dimethylpent-2-ynyl 4-methylbenzenesulfonate.
4-Methylbenzenesulfonyl Chloride: A reagent used in the synthesis of sulfonate esters.
This compound: The target compound itself.
Uniqueness
This compound is unique due to its combination of a sulfonate ester and an alkyne moiety. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile compound in synthetic chemistry and research applications.
Properties
Molecular Formula |
C14H18O3S |
|---|---|
Molecular Weight |
266.36 g/mol |
IUPAC Name |
4,4-dimethylpent-2-ynyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C14H18O3S/c1-12-6-8-13(9-7-12)18(15,16)17-11-5-10-14(2,3)4/h6-9H,11H2,1-4H3 |
InChI Key |
YXFFEQVOXFGCHD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC#CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


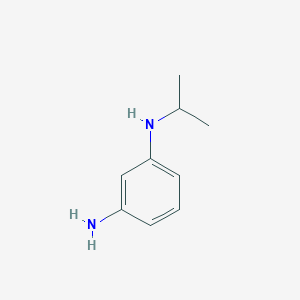

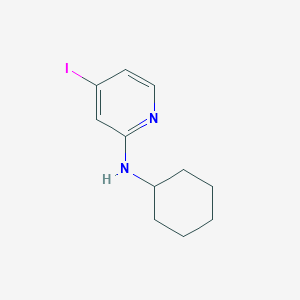
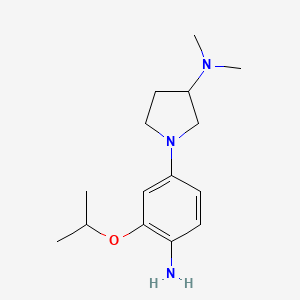
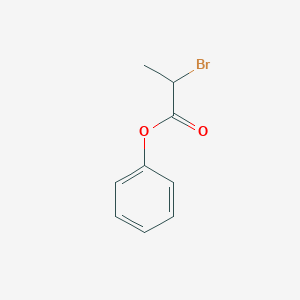

![N'-[(4-bromophenyl)methyl]propane-1,3-diamine](/img/structure/B13877805.png)


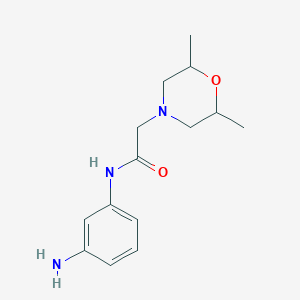
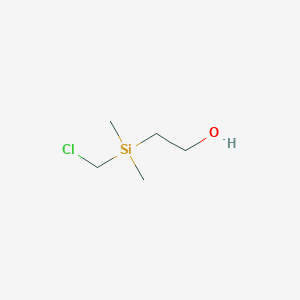
![2-Chloro-5-[(2,6-dichloro-3,5-dimethoxybenzyl)oxy]pyridine](/img/structure/B13877831.png)

![4-[2-(5-chloro-4-methyl-2-nitrophenoxy)ethyl]Morpholine](/img/structure/B13877837.png)
